molecular formula C16H12N4OS2 B6535857 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171494-63-5

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6535857
CAS No.: 1171494-63-5
M. Wt: 340.4 g/mol
InChI Key: SIGSAFYSDOPIST-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H12N4OS2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.04525337 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme. This interaction inhibits the activity of CDK2, leading to changes in the cell cycle progression . The exact nature of these changes depends on the specific context of the cell and the concentration of the compound.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cell from dividing and proliferating . The downstream effects of this include reduced cell growth and potential induction of apoptosis, depending on the cellular context.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the arrest of the cell cycle and potential induction of apoptosis . This can lead to a decrease in cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects . Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-20-8-6-12(19-20)14(21)18-15-10(7-9-22-15)16-17-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSAFYSDOPIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156748
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171494-63-5
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171494-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Benzothiazolyl)-2-thienyl]-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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